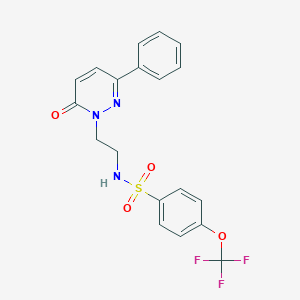
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound that showcases a fascinating blend of structural complexity and potential utility in various scientific fields. Comprising a pyridazinone core linked to a benzenesulfonamide moiety with a trifluoromethoxy substituent, this compound is a unique chemical entity that has attracted interest in medicinal chemistry, biology, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. Key steps often include:
Formation of the pyridazinone core: : This can be achieved through the condensation of hydrazine derivatives with suitable diketones.
Phenyl substitution: : Introduction of the phenyl group onto the pyridazinone core often involves nucleophilic aromatic substitution reactions.
Linking the sulfonamide group: : This step involves the reaction of the pyridazinone derivative with a sulfonyl chloride in the presence of a base, resulting in the formation of the benzenesulfonamide.
Industrial Production Methods
On an industrial scale, the production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve:
Catalysis: : Use of catalysts to accelerate reaction rates.
Solvent Selection: : Choosing solvents that optimize solubility and reaction kinetics.
Purification Techniques: : Utilizing crystallization, distillation, or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation and Reduction: : Redox reactions can modify the oxidation state of the pyridazinone core or the benzenesulfonamide group.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings.
Hydrolysis: : Hydrolysis of the sulfonamide group can lead to the formation of sulfonic acids.
Common Reagents and Conditions
Reagents such as sodium hydride, bromine, and various acids or bases are commonly used in these reactions. Conditions typically involve controlled temperatures and pressures to facilitate the desired transformations.
Major Products
Major products from these reactions can include:
Oxidized derivatives: : Where the pyridazinone core is further oxidized.
Substituted aromatics: : Products with different substituents on the aromatic rings.
Deprotected compounds: : Resulting from the hydrolysis of the sulfonamide group.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology
In biological research, this compound has potential applications in enzyme inhibition studies, particularly those involving sulfonamide-sensitive enzymes. Its structural complexity allows it to interact with multiple biological targets.
Medicine
Medicinally, it is being explored for its potential as a drug candidate due to its ability to inhibit specific enzymes and pathways involved in disease processes. Research is ongoing to determine its efficacy and safety profiles.
Industry
Industrially, the compound may be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, owing to its robust chemical properties.
Mechanism of Action
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects primarily through enzyme inhibition. The benzenesulfonamide moiety can bind to the active site of sulfonamide-sensitive enzymes, preventing substrate access and thereby inhibiting enzyme activity. Molecular targets include carbonic anhydrase and certain proteases, pathways integral to various physiological processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(trifluoromethyl)phenyl)-2-(phenylamino)pyridazin-3(2H)-one
4-(trifluoromethoxy)benzenesulfonamide derivatives
Uniqueness
What sets N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide apart is its combination of a trifluoromethoxy group with a pyridazinone core linked to a benzenesulfonamide. This unique structure imparts distinct chemical reactivity and biological activity, making it an intriguing subject for research and development.
This compound's multi-functional potential in chemistry, biology, medicine, and industry underscores its significance and the wide-ranging interest it garners in scientific research.
Properties
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O4S/c20-19(21,22)29-15-6-8-16(9-7-15)30(27,28)23-12-13-25-18(26)11-10-17(24-25)14-4-2-1-3-5-14/h1-11,23H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOZVUDVFOQUFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














